

Comparative Pharmacology of Halogenated DMT Analogs

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 5-Bromo-N,N-Dimethyltryptamine

CAS No.: 17274-65-6

Cat. No.: S583216

Get Quote

The following tables consolidate the experimental data for the three primary halogenated DMT analogs studied. The receptor affinity is expressed as K_i (nM), where a lower value indicates a higher affinity for the receptor [1].

Table 1: Receptor Binding Affinity (K_i , nM)

Compound	5-HT1A	5-HT2A	5-HT2B	5-HT2C	SERT
5-F-DMT	Information Missing	Information Missing	Information Missing	Information Missing	Information Missing
5-Cl-DMT	Information Missing	Information Missing	Information Missing	Information Missing	Information Missing
5-Br-DMT	Information Missing	Information Missing	Information Missing	Information Missing	Information Missing

Note: The search results confirm that halogen substitution at the 5-position modulates receptor affinity and selectivity across key serotonin receptors and the serotonin transporter (SERT), but the specific K_i values for each analog were not provided in the available excerpts [1] [2].

Table 2: Functional and Behavioral Outcomes

Compound	5-HT2A Activation	Head Twitch Response (HTR) in Mice	IEG Upregulation	Dendritic Growth	Antidepressant Effect
5-F-DMT	Yes	Induced	Not Specified	Not Specified	Not Specified
5-CI-DMT	Yes	Induced	Not Specified	Not Specified	Not Specified
5-Br-DMT	Yes	None	Yes (Arc, Egr-1, -2, -3)	Promoted	Yes (Rapid)

- **Key Finding:** 5-Br-DMT activates the 5-HT2A receptor but does not induce the head-twitch response (HTR), a behavioral marker of hallucinogenic potential in mice. It also demonstrates significant neuroplastic and rapid antidepressant effects after a single dose (10 mg/kg, i.p.) in a stress-induced depression model [1] [2].

Experimental Protocols Overview

The data presented above were generated using a combination of standardized *in vitro*, *in silico*, and *in vivo* assays [1].

- ***In Vitro* Pharmacological Characterization**
 - **Radioligand Binding Assays:** Membrane suspensions from CHO/K1 cells expressing human 5-HT1A, 5-HT2A, 5-HT2B, and 5-HT2C receptors, or HEK293 cells expressing the human serotonin transporter (SERT), were used to determine the affinity (K_i) of the compounds. Assays were performed in duplicate for a minimum of three independent experiments [1].
 - **Functional Assays:**
 - **Calcium Mobilization:** 5-HT2A receptor functional activity was assessed in CHO/K1 cells stably expressing the h5-HT2AR using the Fluo-4 NW Calcium Assay Kit. Measurements were taken in triplicate for at least three independent experiments [1].
 - **cAMP Accumulation Inhibition:** A LANCE Ultra cAMP assay was used with CHO/K1 cells expressing h5-HT1A to measure Gi-protein mediated signaling [1].
- ***In Vivo* Behavioral and Molecular Analysis**

- **Head Twitch Response (HTR):** This was measured in mice to quantify the hallucinogenic-like potential of the compounds. 5-Br-DMT was a standout for its lack of HTR induction [1] [2].
- **Gene Expression Analysis:** The upregulation of plasticity-related Immediate Early Genes (IEGs) like *Arc*, *Egr-1*, *Egr-2*, and *Egr-3* was analyzed in the mouse prefrontal cortex and hippocampus [1].
- **Dendritic Growth:** Mouse primary mixed cortical cultures were prepared from embryonic day 17 (E17) C57BL/6 mice. Neurons were analyzed for dendritic growth and complexity following treatment [1].
- **Antidepressant Efficacy:** A mouse model of stress-induced depression was used. A single intraperitoneal (i.p.) injection of 5-Br-DMT (10 mg/kg) significantly reduced depressive-like behaviors [1].

Signaling Pathways of Non-Hallucinogenic Psychoplastogens

The therapeutic effects of these compounds are linked to their ability to promote neuroplasticity. The diagram below illustrates the proposed signaling pathway of 5-Br-DMT that leads to antidepressant effects without hallucinations.

The proposed mechanism suggests that 5-Br-DMT's unique properties may stem from **biased agonism** at the 5-HT_{2A} receptor [1]. This means it preferentially activates neuroplasticity-promoting signaling pathways (like those leading to IEG expression) over the pathways responsible for generating the head-twitch response. Concurrent activation of the 5-HT_{1A} receptor, which is known to inhibit HTR, may also contribute to its non-hallucinogenic profile [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or [Request Quote Online](#).

References

1. Neuropharmacology of halogenated DMT analogs [nature.com]
2. Neuropharmacology of halogenated DMT analogs [pubmed.ncbi.nlm.nih.gov]

3. Structural pharmacology and therapeutic potential of 5- ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Comparative Pharmacology of Halogenated DMT Analogs].

Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b583216#halogenated-dmt-analogs-comparative-pharmacology>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

Contact

Address: Ontario, CA 91761, United States

Phone: (512) 262-9938

Email: info@smolecule.com

Web: www.smolecule.com